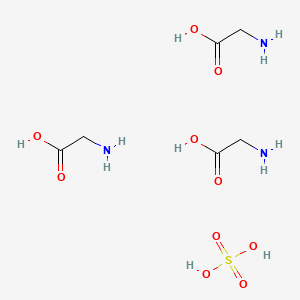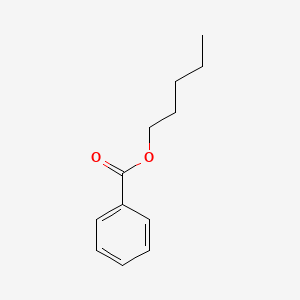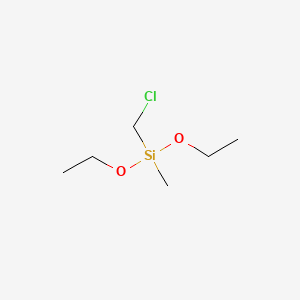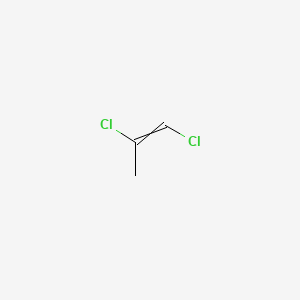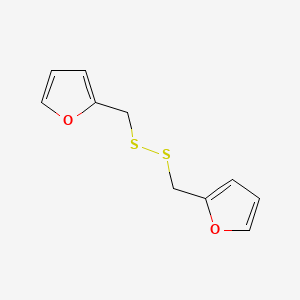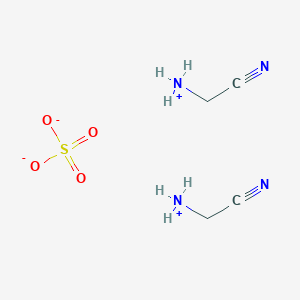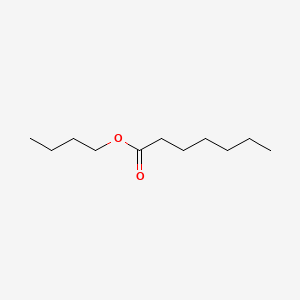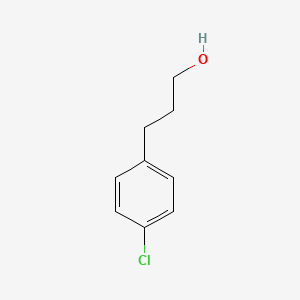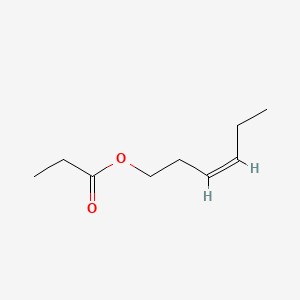
顺式-3-己烯基丙酸酯
描述
Cis-3-Hexenyl propionate is a carboxylic ester . It has a green, apple, and pear taste with an oily, waxy, slightly citrus note .
Synthesis Analysis
Cis-3-Hexenyl propionate is produced within plant cells through the biochemical conversion of some fatty acids . It is emitted into the atmosphere by vegetation during developmental processes or in response to external stress .Molecular Structure Analysis
The empirical formula of cis-3-Hexenyl propionate is C9H16O2 . Its molecular weight is 156.22 .Chemical Reactions Analysis
The rate constants for reactions of O3 with cis-3-Hexenyl propionate have been measured using an absolute method in a flow tube reactor at 298 K and atmospheric pressure . The reactivity of the compound towards O3 is dependent on its chemical structure, such as the nature of the substituent, and the relative positions of the double bond and the substituent .Physical and Chemical Properties Analysis
Cis-3-Hexenyl propionate has a refractive index of n20/D 1.43 . Its boiling point is 83 °C/17 mmHg , and its density is 0.887 g/mL at 25 °C .科学研究应用
顺式-3-己烯基丙酸酯:科学研究应用的全面分析
香料和化妆品: 顺式-3-己烯基丙酸酯用作生产各种香氛产品的原料,例如香水、淡香水、淡香精、古龙水和其他香氛化妆品。 它甜美、青翠、果香的香气使其成为香氛配方中宝贵的成分 .
工业应用溶剂: 该化合物用作制造颜料、涂料、塑料和染料的溶剂。 它的特性使其适合在化学合成和生产过程中溶解其他物质 .
食品添加剂: 顺式-3-己烯基丙酸酯已被联合国粮农组织/世界卫生组织食品添加剂联合专家委员会(JECFA)评估其安全性,并被用作食品添加剂。 它用于赋予各种食品产品风味 .
昆虫化学感觉: 在科学研究中,顺式-3-己烯基丙酸酯因其在昆虫化学感觉中的作用而受到研究。 它与不同家族的受体和结合蛋白相互作用,例如嗅觉受体 (OR)、离子型受体 (IR)、味觉受体 (GR) 和嗅觉结合蛋白 (OBP),这些受体和结合蛋白对于昆虫的觅食、躲避敌人和繁殖至关重要 .
农业研究: 研究人员对叶面施用茉莉酸甲酯和顺式-3-己烯基丙酸酯等化合物对葡萄藤的影响进行了研究。 这些研究探索了此类处理如何影响葡萄中某些化合物的浓度,从而可能影响风味特征 .
作用机制
Target of Action
cis-3-Hexenyl propionate is a volatile organic compound that interacts with various receptors and binding proteins. These include odorant receptors (ORs), ionotropic receptors (IRs), gustatory receptors (GRs), and odorant binding proteins (OBPs) . These targets play a crucial role in chemosensation, which is essential for many aspects related to food seeking, enemy avoidance, and reproduction .
Mode of Action
It is known that the compound’s interaction with its targets results in the perception of a green, apple, and pear-like aroma with an oily, waxy, slightly citrus note . This suggests that the compound may bind to its targets and trigger a signal transduction pathway that leads to the perception of these specific odors.
Biochemical Pathways
cis-3-Hexenyl propionate is part of a group of compounds known as green leaf volatiles (GLVs). These compounds are widely emitted into the atmosphere by plants and vegetation, especially when they suffer mechanical damage . The compound’s reactivity towards ozone (O3) is dependent on its chemical structure, such as the nature of the substituent, and the relative positions of the double bond and the substituent . The degradation of these unsaturated esters by reactions with O3 and other main atmospheric oxidants is of atmospheric importance .
Pharmacokinetics
The compound has a boiling point of 83°C/17 mmHg and a density of 0.887 g/mL at 25 °C . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of cis-3-Hexenyl propionate’s action is the perception of specific odors, as mentioned above. This is due to its interaction with various receptors and binding proteins involved in chemosensation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cis-3-Hexenyl propionate. For instance, the compound’s reactivity towards O3 is dependent on its chemical structure . Additionally, the compound is part of the GLVs, which are emitted into the atmosphere by plants and vegetation . Therefore, factors such as atmospheric conditions and plant health can influence the compound’s action. Furthermore, safety data suggests that the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .
安全和危害
Cis-3-Hexenyl propionate is a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
It is known that it is a carboxylic ester . Ester molecules are known to interact with various enzymes and proteins, particularly esterases, which are enzymes that break down esters into their constituent alcohol and carboxylic acid .
Cellular Effects
Esters like cis-3-Hexenyl propionate can potentially influence cell function through their interactions with esterases and other enzymes .
Molecular Mechanism
As an ester, it may be broken down by esterases into cis-3-Hexenol and Propionic acid . These breakdown products can then interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Like other esters, it may be subject to hydrolysis, particularly in the presence of esterases .
Metabolic Pathways
As an ester, it is likely to be metabolized by esterases into cis-3-Hexenol and Propionic acid .
Transport and Distribution
Like other small organic molecules, it may be able to diffuse across cell membranes .
Subcellular Localization
As a small, non-polar molecule, it may be able to diffuse across cell membranes and localize in various cellular compartments .
属性
IUPAC Name |
[(Z)-hex-3-enyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTLDEUQCOJGFP-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047579 | |
| Record name | (3Z)-Hex-3-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Green fruity aroma, colourless to pale yellow liquid, Colourless liquid; vegetable aroma | |
| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-3 & trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 to 182.00 °C. @ 760.00 mm Hg | |
| Record name | cis-3-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol), insoluble in water; soluble in fats, soluble (in ethanol) | |
| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.867, 0.887-0.910, 0.888-0.892 | |
| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-3 & trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | cis-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
33467-74-2 | |
| Record name | cis-3-Hexenyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenyl propionate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexen-1-ol, 1-propanoate, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3Z)-Hex-3-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENYL PROPIONATE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6QY6N22M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-3-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of cis-3-Hexenyl propionate, and why is it important?
A: cis-3-Hexenyl propionate, a green leaf volatile (GLV) emitted by plants, reacts with atmospheric ozone (O3). [] This reaction is significant because it contributes to the compound's degradation in the atmosphere. Understanding the rate of this reaction helps assess the environmental persistence of cis-3-Hexenyl propionate and allows for accurate atmospheric modeling. []
Q2: How does the chemical structure of cis-3-Hexenyl esters influence their reactivity with ozone?
A: Research suggests that the rate constant for the reaction of cis-3-Hexenyl esters with O3 increases with the size of the ester substituent. [] For instance, cis-3-Hexenyl butyrate exhibits a higher rate constant compared to cis-3-Hexenyl formate. [] This indicates that the nature and position of the substituent relative to the double bond play a role in the reactivity of these compounds towards ozone. []
Q3: What analytical techniques are typically employed to study volatile compounds like cis-3-Hexenyl propionate in a complex mixture?
A: Gas chromatography (GC) coupled with mass spectrometry (MS) is a common technique for analyzing volatile compounds. [] This method allows for the separation and identification of individual compounds, even in complex mixtures like those found in fermented sourdough. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



